Cas no 80504-82-1 (2,4(1H,3H)-Quinolinedione, 1-methyl-3-methylene-)

2,4(1H,3H)-Quinolinedione, 1-methyl-3-methylene- 化学的及び物理的性質
名前と識別子
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- 2,4(1H,3H)-Quinolinedione, 1-methyl-3-methylene-
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2,4(1H,3H)-Quinolinedione, 1-methyl-3-methylene- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-22044871-1.0g |
1-methyl-3-methylidene-1,2,3,4-tetrahydroquinoline-2,4-dione |
80504-82-1 | 95% | 1.0g |
$0.0 | 2023-01-29 |
2,4(1H,3H)-Quinolinedione, 1-methyl-3-methylene- 関連文献
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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6. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
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2,4(1H,3H)-Quinolinedione, 1-methyl-3-methylene-に関する追加情報
2,4(1H,3H)-Quinolinedione, 1-methyl-3-methylene- (CAS No. 80504-82-1): An Overview of Its Properties and Applications
2,4(1H,3H)-Quinolinedione, 1-methyl-3-methylene- (CAS No. 80504-82-1) is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its diverse biological activities and potential therapeutic applications. This compound belongs to the class of quinolinediones, which are known for their structural versatility and ability to modulate various biological processes.
The chemical structure of 2,4(1H,3H)-Quinolinedione, 1-methyl-3-methylene- features a quinoline core with a methyl and methylene group substitution at specific positions. This structural arrangement confers the compound with unique electronic and steric properties that contribute to its biological activity. The quinoline moiety is a common scaffold in many bioactive molecules, including antibiotics, antimalarials, and anticancer agents.
Recent research studies have explored the potential of 2,4(1H,3H)-Quinolinedione, 1-methyl-3-methylene- in various therapeutic areas. One notable area of interest is its antimicrobial activity. A study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory effects against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
In addition to its antimicrobial properties, 2,4(1H,3H)-Quinolinedione, 1-methyl-3-methylene- has shown promise in cancer research. Preclinical studies have reported that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. For instance, a study in *Cancer Letters* found that 2,4(1H,3H)-Quinolinedione, 1-methyl-3-methylene- selectively inhibits the PI3K/Akt/mTOR pathway in breast cancer cells, leading to reduced cell viability and increased apoptosis.
The pharmacokinetic properties of 2,4(1H,3H)-Quinolinedione, 1-methyl-3-methylene- have also been investigated to assess its suitability for therapeutic use. Studies have shown that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a reasonable half-life in vivo, making it a promising candidate for further drug development.
Another area of interest is the anti-inflammatory activity of 2,4(1H,3H)-Quinolinedione, 1-methyl-3-methylene-. Research published in *Medicinal Chemistry Research* indicated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of 2,4(1H,3H)-Quinolinedione, 1-methyl-3-methylene- has been optimized to improve yield and purity. Various synthetic routes have been reported in the literature, including multistep processes involving condensation reactions and cyclizations. These methods have been refined to enhance the efficiency and scalability of the synthesis for industrial applications.
In conclusion, 2,4(1H,3H)-Quinolinedione, 1-methyl-3-methylene- (CAS No. 80504-82-1) is a versatile compound with significant potential in multiple therapeutic areas. Its unique chemical structure confers it with diverse biological activities that make it an attractive target for further research and development. Ongoing studies are expected to uncover additional applications and optimize its use in clinical settings.
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